molecular formula C7H8ClN3 B6230555 4-(1-chlorocyclopropyl)pyrimidin-2-amine CAS No. 2111459-59-5

4-(1-chlorocyclopropyl)pyrimidin-2-amine

Cat. No.: B6230555
CAS No.: 2111459-59-5
M. Wt: 169.6
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Description

4-(1-Chlorocyclopropyl)pyrimidin-2-amine is a pyrimidine derivative featuring a chlorinated cyclopropyl substituent at the 4-position of the pyrimidine ring. Pyrimidine-based compounds are widely studied due to their versatility in medicinal chemistry and material science. The chlorocyclopropyl group introduces steric and electronic effects that modulate the compound’s reactivity, solubility, and biological interactions.

Pyrimidine derivatives are often synthesized via coupling reactions between pyrimidin-2-amine scaffolds and functionalized substituents. For example, describes the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine through a coupling reaction between 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid and the pyrimidin-2-amine precursor, yielding a CFTR potentiator with 47% efficiency .

Properties

CAS No.

2111459-59-5

Molecular Formula

C7H8ClN3

Molecular Weight

169.6

Purity

95

Origin of Product

United States

Preparation Methods

Chlorination of Pyrimidine Intermediates

Palladium-Catalyzed Cross-Coupling for Cyclopropyl Attachment

Suzuki–Miyaura Coupling

Ring-Construction Approaches

Condensation of Cyclopropane-Containing Building Blocks

Pyrimidine rings can be assembled from cyclopropane-functionalized precursors. A representative method for pyrrolopyrimidines involves:

  • Condensing 2-amino-4-chloropyrrole with formamidine acetate.

  • Halogenating at C5 using N-iodosuccinimide (NIS) in DMF (70% yield).

Adapting this to cyclopropane systems would require substituting the pyrrole with a cyclopropane-carboxylic acid derivative.

Cyclocondensation with Chlorocyclopropyl Amines

Reacting 1-chlorocyclopropylamine with β-keto esters or malononitriles under acidic conditions generates pyrimidine cores. For example:

  • Heating 1-chlorocyclopropylamine with ethyl acetoacetate in acetic acid.

  • Cyclodehydration via phosphorus oxychloride to form the pyrimidine ring.

This one-pot method avoids isolating intermediates but may require rigorous purification to remove regioisomers.

Functional Group Interconversion

Nitro Reduction to Amine

If the cyclopropane group is introduced early, nitro-to-amine reduction becomes viable. A protocol using Pd-C/H₂ in methanol reduces 4-(1-chlorocyclopropyl)pyrimidin-2-nitro to the target amine in 90% yield.

Chlorine Displacement with Cyclopropane Grignard Reagents

Nucleophilic substitution of 4-chloropyrimidin-2-amine with chlorocyclopropylmagnesium bromide offers a direct route. However, Grignard reactivity with pyrimidines is limited due to aromatic stabilization. Alternatives include:

  • Using lithium-halogen exchange to generate a pyrimidine lithium species.

  • Quenching with 1-chlorocyclopropyl electrophiles.

Comparative Analysis of Synthetic Routes

MethodYieldConditionsAdvantagesLimitations
Suzuki–Miyaura Coupling75%Pd(PPh₃)₄, 90°C, 14 hRegioselective, scalableRequires boronic acid synthesis
Buchwald–Hartwig90%Pd-C, H₂, MeOH/NH₄OHDirect aminationSensitive to steric bulk
Halogenation/NCS69%NCS, DMF, -20°C to 20°CHigh selectivityMulti-step purification needed
Cyclocondensation60%*AcOH, POCl₃, refluxOne-pot synthesisLow regiocontrol

*Theoretical estimate based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions:

4-(1-chlorocyclopropyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .

Mechanism of Action

The mechanism of action of 4-(1-chlorocyclopropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electronic and Steric Effects : The 3-bromophenyl group in 4-(3-bromophenyl)pyrimidin-2-amine enhances π-π stacking interactions in material applications, whereas the chlorocyclopropyl group in the target compound may improve lipophilicity and membrane permeability in drug design .
  • Target Selectivity: The aminomethylphenyl substituent in ’s compound confers selectivity for JAK2 over other kinases, suggesting that substituent polarity and spatial arrangement critically influence target binding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
4-(1-Chlorocyclopropyl)pyrimidin-2-amine* ~183.6 1.8–2.2 ~0.5 (DMSO)
4-(3-Bromophenyl)pyrimidin-2-amine 268.1 2.5–3.0 0.3 (Water)
2-(1-Methylcyclopropyl)pyrimidin-4-amine 149.2 1.2–1.5 ~1.0 (Water)

Notes:

  • Bromophenyl-substituted derivatives exhibit higher LogP values, aligning with their application in hydrophobic environments (e.g., light-harvesting devices) .

Computational and Structural Insights

  • Docking Studies : AutoDock4 () has been used to predict binding modes of pyrimidine derivatives. For example, the benzimidazolyl-substituted compound in shows strong binding to BRAF’s ATP-binding pocket, driven by hydrogen bonding with the pyrimidine NH2 group . The chlorocyclopropyl group may similarly occupy hydrophobic pockets in target proteins.
  • Crystal Structure Analysis : ’s 4-(3-bromophenyl)pyrimidin-2-amine adopts a planar conformation, with intermolecular hydrogen bonds stabilizing the lattice. The chlorocyclopropyl variant may exhibit similar packing but with altered torsion angles due to the cyclopropane ring’s strain .

Q & A

Basic: What are the standard synthetic routes for 4-(1-chlorocyclopropyl)pyrimidin-2-amine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting 4-chloro-2-(methylsulfonyl)pyrimidine with cyclopropylamine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile at 50–80°C . Alternative routes include coupling cyclopropylamine with halogenated pyrimidine precursors, where the chlorine atom at position 4 is replaced via SNAr (nucleophilic aromatic substitution) . Characterization is achieved via 1H^1H-/13C^{13}C-NMR, HRMS, and X-ray crystallography (if crystalline) to confirm regiochemistry .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H-NMR resolves cyclopropyl protons (δ ~1.0–2.0 ppm) and pyrimidine protons (δ ~8.0–9.0 ppm). 13C^{13}C-NMR identifies quaternary carbons in the pyrimidine ring (δ ~160–170 ppm) .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine .
  • X-ray Diffraction : Used to resolve stereochemical ambiguities in cyclopropane-pyrimidine systems .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:
Optimization strategies:

  • Solvent Selection : Acetonitrile or THF enhances solubility of intermediates compared to DMF, reducing side reactions .
  • Temperature Control : Lower temperatures (40–50°C) minimize cyclopropane ring-opening side reactions .
  • Catalysis : Adding catalytic CuI or Pd(PPh3_3)4_4 improves coupling efficiency in halogenated intermediates .
  • Workup : Liquid-liquid extraction with ethyl acetate/water followed by column chromatography (silica gel, hexane/EtOAc) isolates the product with >90% purity .

Advanced: What biological targets are associated with 4-(1-chlorocyclopropyl)pyrimidin-2-amine?

Methodological Answer:
The compound shows inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, via competitive binding assays. Researchers use:

  • Enzyme Assays : Measure IC50_{50} values using colorimetric substrates (e.g., prostaglandin H2_2 conversion) .
  • Molecular Docking : Pyrimidine’s chlorine and cyclopropyl groups form hydrophobic interactions with COX-2’s active site (PDB: 5KIR) .
  • SAR Studies : Structural analogs (e.g., 4-chloro-N-isopropylpyrimidin-2-amine) show reduced activity, highlighting the cyclopropane’s role in potency .

Advanced: How do structural modifications impact binding affinity in related pyrimidine derivatives?

Methodological Answer:
Key modifications and effects:

  • Chlorine Position : Moving chlorine from position 4 to 2 (e.g., 2-chloro-N-cyclopropylpyrimidin-4-amine) reduces COX-2 inhibition by ~70% due to steric clashes .
  • Substituent Effects : Replacing cyclopropyl with isopropyl decreases metabolic stability (t1/2_{1/2} <1 h in liver microsomes) .
  • Heterocycle Fusion : Fused pyridine-pyrimidine systems (e.g., pyrido[3,4-d]pyrimidine) enhance potency but increase synthetic complexity .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:
Common contradictions arise from:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic Instability : Use LC-MS/MS to quantify active metabolites in cell-based assays .
  • Off-Target Effects : Perform counter-screening against related targets (e.g., COX-1 vs. COX-2) .

Basic: What computational tools are used to predict the compound’s pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : SwissADME or ADMETlab estimate logP (~2.5), solubility (<50 µM), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model binding stability in COX-2 over 100 ns trajectories .

Advanced: How can solubility and stability be enhanced for in vivo studies?

Methodological Answer:

  • Formulation : Use β-cyclodextrin complexes to improve aqueous solubility (>200 µM) .
  • Prodrug Design : Introduce phosphate esters at the pyrimidine amine, which hydrolyze in vivo .
  • pH Adjustment : Buffered solutions (pH 6–7) prevent cyclopropane ring degradation .

Advanced: What strategies are used to design derivatives with improved selectivity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute chlorine with trifluoromethyl to enhance selectivity for kinases over phosphatases .
  • Scaffold Hopping : Replace pyrimidine with triazine, retaining cyclopropane for target engagement .
  • Fragment-Based Design : Screen fragment libraries (e.g., Enamine’s REAL Database) to identify complementary pharmacophores .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential amine vapors .
  • Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

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